molecular formula C13H26N2O3 B038673 4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine CAS No. 111681-72-2

4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine

Cat. No.: B038673
CAS No.: 111681-72-2
M. Wt: 258.36 g/mol
InChI Key: WTSZPGPMXVFMCG-UHFFFAOYSA-N
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Description

4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is an organic compound with the chemical formula C13H26N2O3. It is a colorless liquid with a characteristic amine odor. This compound is soluble in water and many organic solvents, making it versatile for various applications in chemical synthesis and industrial processes .

Preparation Methods

The synthesis of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be achieved through two primary methods :

    Condensation of N-methylimine with 2-bromoethanol: This method involves the reaction of N-methylimine with 2-bromoethanol under controlled conditions to form the desired product.

    Reaction of morpholine with 4-(2-(1-methyl-2-oxoethyl)-4-iminoethyl)bromide: This method involves the reaction of morpholine with a bromide derivative to yield the target compound.

Chemical Reactions Analysis

4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

    Esterification and Etherification: It can participate in esterification and etherification reactions, forming esters and ethers under appropriate conditions.

Scientific Research Applications

4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has several scientific research applications :

Comparison with Similar Compounds

4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be compared with other similar compounds, such as :

    4-(2-Aminoethyl)morpholine: This compound is widely used in biomedical applications as a lysosome-targeting group.

    Morpholine: A simpler structure that serves as a building block for more complex derivatives.

    N-Methylmorpholine: Another derivative used in organic synthesis and as a catalyst.

The uniqueness of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine lies in its dual morpholine rings and its versatility in various chemical reactions and applications.

Properties

CAS No.

111681-72-2

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine

InChI

InChI=1S/C13H26N2O3/c1-13(12-15-4-9-17-10-5-15)18-11-6-14-2-7-16-8-3-14/h13H,2-12H2,1H3

InChI Key

WTSZPGPMXVFMCG-UHFFFAOYSA-N

SMILES

CC(CN1CCOCC1)OCCN2CCOCC2

Canonical SMILES

CC(CN1CCOCC1)OCCN2CCOCC2

Key on ui other cas no.

111681-72-2

Pictograms

Corrosive

Origin of Product

United States

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